molecular formula C60H30N6 B13748939 4,4',4

4,4',4",4'",4"",4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile

Cat. No.: B13748939
M. Wt: 834.9 g/mol
InChI Key: QXANORXTUQQVDF-UHFFFAOYSA-N
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Description

4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is a complex organic compound characterized by its unique structure, which includes a triphenylene core with six benzonitrile groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile typically involves multiple steps, starting with the formation of the triphenylene core. One common method involves the cyclization of appropriate precursors under high-temperature conditions. The benzonitrile groups are then introduced through a series of substitution reactions, often using reagents such as cyanogen bromide or other nitrile sources .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile exerts its effects is largely dependent on its interaction with other molecules. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial in the formation of supramolecular assemblies. These interactions can influence the electronic properties of materials, making it valuable in the field of organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4",4’“,4"”,4""'-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzonitrile is unique due to its multiple benzonitrile groups, which enhance its ability to form strong π-π interactions and improve its electronic properties. This makes it particularly suitable for applications in organic electronics and photonics .

Properties

Molecular Formula

C60H30N6

Molecular Weight

834.9 g/mol

IUPAC Name

4-[3,6,7,10,11-pentakis(4-cyanophenyl)triphenylen-2-yl]benzonitrile

InChI

InChI=1S/C60H30N6/c61-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-62)4-16-44)58-28-52(46-19-7-40(34-64)8-20-46)54(48-23-11-42(36-66)12-24-48)30-60(58)59-29-53(47-21-9-41(35-65)10-22-47)51(27-57(55)59)45-17-5-39(33-63)6-18-45/h1-30H

InChI Key

QXANORXTUQQVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C#N)C7=CC=C(C=C7)C#N)C8=CC=C(C=C8)C#N)C9=CC=C(C=C9)C#N)C1=CC=C(C=C1)C#N

Origin of Product

United States

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